2-(Bromomethyl)-3,5-dimethylpyridine
Overview
Description
2-(Bromomethyl)-3,5-dimethylpyridine is an organic compound belonging to the class of pyridines. It is characterized by a bromomethyl group attached to the second position of a pyridine ring, which also bears two methyl groups at the third and fifth positions. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,5-dimethylpyridine typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination selectively occurs at the methyl group due to the stability of the resulting benzylic radical .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same bromination reaction but optimized for large-scale production with enhanced safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted at room temperature in an inert atmosphere.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products:
- Substituted pyridines (from nucleophilic substitution)
- Pyridine N-oxides (from oxidation)
- Methyl-substituted pyridines (from reduction)
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,5-dimethylpyridine largely depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The presence of the pyridine ring can also influence the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
2-(Chloromethyl)-3,5-dimethylpyridine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the varying leaving group ability of chlorine and bromine.
2-(Hydroxymethyl)-3,5-dimethylpyridine: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions.
2-(Methyl)-3,5-dimethylpyridine: Lacks the halogen substituent, resulting in different chemical behavior and applications.
Uniqueness: 2-(Bromomethyl)-3,5-dimethylpyridine is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
IUPAC Name |
2-(bromomethyl)-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTUXJZGWMKIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587471 | |
Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170289-36-8 | |
Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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